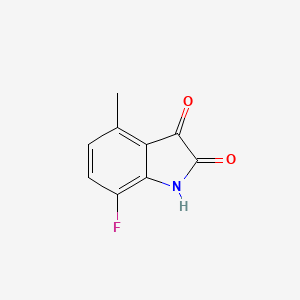

7-Fluoro-4-methyl Isatin

Overview

Description

7-Fluoro-4-methyl Isatin is a derivative of isatin, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methyl Isatin typically involves the introduction of fluorine and methyl groups onto the isatin core. One common method is the acid-catalyzed condensation reaction between isatins and indoles. For instance, 1-methylisatin and 5-methylisatin, as well as 5-chloro, 7-fluoro, or 4-bromo-isatins, react smoothly with indoles, furnishing trisindolines in excellent yields . The reaction conditions, such as the choice of catalyst and temperature, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methyl Isatin undergoes various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms into the compound.

Condensation: Aldol condensation reactions with aldehydes or ketones can form new carbon-carbon bonds, leading to the synthesis of various derivatives

Major Products Formed: The major products formed from these reactions include 2-oxindoles, tryptanthrin, indirubins, and other biologically active compounds .

Scientific Research Applications

7-Fluoro-4-methyl Isatin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its antiviral, antibacterial, and anticancer properties. It has shown promising results in inhibiting the growth of various pathogens and cancer cell lines .

Medicine: In medicine, this compound derivatives are explored for their potential as therapeutic agents. They exhibit a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and corrosion inhibitors. Its chemical stability and reactivity make it a valuable compound for various industrial applications .

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methyl Isatin involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. In cancer research, this compound derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways .

Comparison with Similar Compounds

5-Fluoroisatin: Another fluorinated isatin derivative with similar biological activities.

4-Methylisatin: A methylated isatin derivative with distinct chemical properties.

5-Chloroisatin: A chlorinated isatin derivative with unique reactivity and biological activities

Uniqueness: 7-Fluoro-4-methyl Isatin stands out due to the combined presence of fluorine and methyl groups, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group improves its binding affinity to target proteins .

Biological Activity

7-Fluoro-4-methyl Isatin is a derivative of isatin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects. The findings are supported by various studies and data tables summarizing key results.

Overview of Isatin Derivatives

Isatin and its derivatives have been extensively studied for their potential therapeutic applications. They exhibit a wide range of biological activities, including:

- Antitumor effects

- Antimicrobial properties

- Enzyme inhibition

- CNS activities (e.g., anxiolytic and anticonvulsant effects)

The introduction of halogen substitutions, such as fluorine, significantly enhances the biological activity of isatin derivatives, making them promising candidates for drug development.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 1.75 | Induces apoptosis and cell cycle arrest |

| HepG2 (Liver) | 3.20 | Inhibits migration and tube formation |

| HT-29 (Colon) | 4.17 | Induces DNA fragmentation |

The mechanism of action involves the induction of apoptosis through mitochondrial pathways and the activation of reactive oxygen species (ROS) . The presence of fluorine at the 7-position enhances the cytotoxicity compared to non-fluorinated analogs.

Enzyme Inhibition

This compound has also demonstrated significant inhibitory effects on various enzymes:

- Carbonic Anhydrases (CA) : Inhibition profiles indicate that isatin derivatives can effectively inhibit both hCA I and hCA II isoenzymes at nanomolar levels. This suggests potential applications in treating conditions related to these enzymes .

- Acetylcholinesterase (AChE) : The compound exhibits competitive inhibition against AChE, which is crucial for developing new treatments for neurodegenerative diseases .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several isatin derivatives, including this compound, against multiple cancer cell lines using MTT assays. The results indicated that fluorinated derivatives consistently showed lower IC50 values compared to their non-fluorinated counterparts .

- Mechanistic Studies : Further investigations into the mechanisms revealed that this compound leads to increased ROS production and subsequent apoptosis in cancer cells. This was evidenced by morphological changes observed in treated cells and flow cytometry analyses showing increased Annexin V positivity .

- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to controls, reinforcing its potential as an effective anticancer agent .

Properties

IUPAC Name |

7-fluoro-4-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGGNINMNUOKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588537 | |

| Record name | 7-Fluoro-4-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749240-53-7 | |

| Record name | 7-Fluoro-4-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.